2-CHLORO-N-[3-({[2-(4-METHYLPHENOXY)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE
Overview
Description
2-CHLORO-N-[3-({[2-(4-METHYLPHENOXY)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE is a complex organic compound with a molecular formula of C23H20ClN3O3S This compound is characterized by its unique structure, which includes a chlorobenzamide core, a methanethioyl group, and a 4-methylphenoxyacetamido moiety
Preparation Methods
The synthesis of 2-CHLORO-N-[3-({[2-(4-METHYLPHENOXY)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-methylphenoxyacetic acid: This is achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base.
Acetylation: The 4-methylphenoxyacetic acid is then acetylated to form 4-methylphenoxyacetyl chloride.
Amidation: The 4-methylphenoxyacetyl chloride is reacted with an amine to form the corresponding amide.
Thioylation: The amide is then treated with a thioylating agent to introduce the methanethioyl group.
Chemical Reactions Analysis
2-CHLORO-N-[3-({[2-(4-METHYLPHENOXY)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
2-CHLORO-N-[3-({[2-(4-METHYLPHENOXY)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[3-({[2-(4-METHYLPHENOXY)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
2-CHLORO-N-[3-({[2-(4-METHYLPHENOXY)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE can be compared with other similar compounds, such as:
2-chloro-N-[4-(4-methylpiperazino)phenyl]benzamide: This compound has a similar benzamide core but differs in the substituents attached to the phenyl ring.
2-CHLORO-N-(4-(((3,4-DIMETHYL-5-ISOXAZOLYL)AMINO)SULFONYL)PHENYL)BENZAMIDE:
Properties
IUPAC Name |
2-chloro-N-[3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c1-15-9-11-18(12-10-15)30-14-21(28)27-23(31)26-17-6-4-5-16(13-17)25-22(29)19-7-2-3-8-20(19)24/h2-13H,14H2,1H3,(H,25,29)(H2,26,27,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZGAKWXNYLQHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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